Cas no 81363-76-0 (Propane-2-sulfonamide)

Propane-2-sulfonamide structure
Propane-2-sulfonamide structure
Productnaam:Propane-2-sulfonamide
CAS-nummer:81363-76-0
MF:C3H9NO2S
MW:123.17405962944
MDL:MFCD03550610
CID:60326
PubChem ID:3549191

Propane-2-sulfonamide Chemische en fysische eigenschappen

Naam en identificatie

    • Propane-2-sulfonamide
    • 2-Propanesulfonamide
    • Isopropyl Sulphonamide
    • ISOPROPYLSULFONAMIDE
    • 2-sulfamylpropane
    • 1-methylethylsulfonamide
    • Isopropylsulphonamide
    • zlchem 43
    • isopropyl sulfonamide
    • PubChem16612
    • KSC447M9F
    • propane-2-sulfonic acid amide
    • dimethylmethanesulfonic acid amide
    • ZLB0030
    • SJMCLWCCNYAWRQ-UHFFFAOYSA-N
    • EBD47616
    • BCP25691
    • NE12518
    • AKOS005137911
    • J-521568
    • CS-W005008
    • SY040953
    • SB75616
    • DTXSID80393543
    • MFCD03550610
    • A840110
    • 81363-76-0
    • EN300-57289
    • Z599618876
    • FT-0651799
    • SCHEMBL43258
    • BS-12733
    • Isopropanesulfonamide
    • Propan-2-sulfonamide
    • Propan-2-sulfonic acid amide
    • DB-075761
    • MDL: MFCD03550610
    • Inchi: 1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6)
    • InChI-sleutel: SJMCLWCCNYAWRQ-UHFFFAOYSA-N
    • LACHT: O=S(C(C)C)(N)=O

Berekende eigenschappen

  • Exacte massa: 123.0354g/mol
  • Oppervlakte lading: 0
  • XLogP3: -0.3
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Aantal draaibare bindingen: 1
  • Monoisotopische massa: 123.0354g/mol
  • Monoisotopische massa: 123.0354g/mol
  • Topologisch pooloppervlak: 68.5Ų
  • Zware atoomtelling: 7
  • Complexiteit: 130
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing

Experimentele eigenschappen

  • Dichtheid: 1.194
  • Kookpunt: 216.5°C at 760 mmHg
  • Vlampunt: 84.7°C
  • Brekindex: 1.461
  • PSA: 68.54000
  • LogboekP: 1.46440

Propane-2-sulfonamide Beveiligingsinformatie

Propane-2-sulfonamide Douanegegevens

  • HS-CODE:2935009090
  • Douanegegevens:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

Propane-2-sulfonamide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB254359-25 g
Isopropylsulphonamide; .
81363-76-0
25g
€557.20 2023-04-27
abcr
AB254359-1 g
Isopropylsulphonamide; .
81363-76-0
1g
€96.80 2023-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P42420-1g
Propane-2-sulfonamide
81363-76-0
1g
¥136.0 2021-09-04
Enamine
EN300-57289-0.5g
propane-2-sulfonamide
81363-76-0 95.0%
0.5g
$19.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062491-10g
Propane-2-sulfonamide
81363-76-0 98%
10g
¥631.00 2024-07-28
TRC
P760803-10mg
Propane-2-sulfonamide
81363-76-0
10mg
$ 50.00 2022-06-03
eNovation Chemicals LLC
D954208-25g
Isopropyl Sulphonamide
81363-76-0 98%
25g
$195 2024-06-07
Apollo Scientific
OR17829-5g
Isopropylsulphonamide
81363-76-0 97+%
5g
£44.00 2025-02-19
Fluorochem
230484-25g
Propane-2-sulfonamide
81363-76-0 95%
25g
£304.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062491-25g
Propane-2-sulfonamide
81363-76-0 98%
25g
¥1260.00 2024-07-28

Propane-2-sulfonamide Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Referentie
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -50 °C; -50 °C; 5 min, -50 °C
1.2 -50 °C; 20 min, -50 °C
1.3 Reagents: Acetic acid Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Referentie
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 3

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -50 °C; -50 °C; 5 min, -50 °C
2.2 -50 °C; 20 min, -50 °C
2.3 Reagents: Acetic acid Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Referentie
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Referentie
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Referentie
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 6

Reactievoorwaarden
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Referentie
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 min, rt
Referentie
Mild and general method for the synthesis of sulfonamides
Ruano, Jose Luis Garcia; et al, Synthesis, 2008, (2), 311-319

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: 2567792-04-3 Solvents: Tetrahydrofuran ;  rt → -78 °C; 18 h, -78 °C → rt
Referentie
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO
Davies, Thomas Q. ; et al, Organic Letters, 2020, 22(24), 9495-9499

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 min, rt
Referentie
Mild and general method for the synthesis of sulfonamides
Ruano, Jose Luis Garcia; et al, Synthesis, 2008, (2), 311-319

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Referentie
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Propane-2-sulfonamide Raw materials

Propane-2-sulfonamide Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:81363-76-0)Propane-2-sulfonamide
A840110
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):172.0